molecular formula C21H17N3O2 B11291793 3-(4-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(4-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11291793
M. Wt: 343.4 g/mol
InChI Key: FBJBQCOJEGKRHW-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with phenyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve continuous flow chemistry, which allows for the scalable and efficient synthesis of complex molecules.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-ethylphenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazolopyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H17N3O2/c1-2-13-8-10-15(11-9-13)19-18-16(21(25)26)12-17(22-20(18)24-23-19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,25,26)(H,22,23,24)

InChI Key

FBJBQCOJEGKRHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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